molecular formula C7H6ClNO B11919670 Benzaldehyde, m-chloro-, oxime, (Z)-

Benzaldehyde, m-chloro-, oxime, (Z)-

Cat. No.: B11919670
M. Wt: 155.58 g/mol
InChI Key: PEGODJOFVRYPMO-UITAMQMPSA-N
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Description

Benzaldehyde, m-chloro-, oxime, (Z)-: is an organic compound with the molecular formula C7H6ClNO. It is a derivative of benzaldehyde oxime, where a chlorine atom is substituted at the meta position of the benzene ring. This compound is known for its applications in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzaldehyde, m-chloro-, oxime, (Z)- can be synthesized from m-chlorobenzaldehyde and hydroxylamine hydrochloride in the presence of a base. The reaction typically occurs at room temperature in methanol, yielding a mixture of E and Z isomers, with the Z-isomer being the predominant product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzaldehyde, m-chloro-, oxime, (Z)- can undergo oxidation reactions to form corresponding nitriles.

    Reduction: Reduction of this compound can yield amines.

    Substitution: It can participate in substitution reactions where the oxime group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Benzonitrile derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

Benzaldehyde, m-chloro-, oxime, (Z)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzaldehyde, m-chloro-, oxime, (Z)- involves its interaction with various molecular targets. It can form stable complexes with metal ions, which can then participate in catalytic reactions. The oxime group can also undergo hydrolysis to regenerate the parent aldehyde, which can further react with other compounds .

Comparison with Similar Compounds

  • Benzaldehyde oxime
  • Benzaldehyde, oxime, (E)-
  • Benzaldehyde, m-chloro-, oxime, (E)-

Comparison:

Benzaldehyde, m-chloro-, oxime, (Z)- stands out due to its specific configuration and the presence of the chlorine atom, which enhances its reactivity in certain chemical reactions.

Properties

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

IUPAC Name

(NZ)-N-[(3-chlorophenyl)methylidene]hydroxylamine

InChI

InChI=1S/C7H6ClNO/c8-7-3-1-2-6(4-7)5-9-10/h1-5,10H/b9-5-

InChI Key

PEGODJOFVRYPMO-UITAMQMPSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=N\O

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NO

Origin of Product

United States

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